1,3,5-trimethyl-N-{2-[4-(pyridin-4-yl)-1H-pyrazol-1-yl]ethyl}-1H-pyrazole-4-carboxamide
描述
属性
IUPAC Name |
1,3,5-trimethyl-N-[2-(4-pyridin-4-ylpyrazol-1-yl)ethyl]pyrazole-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N6O/c1-12-16(13(2)22(3)21-12)17(24)19-8-9-23-11-15(10-20-23)14-4-6-18-7-5-14/h4-7,10-11H,8-9H2,1-3H3,(H,19,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JDCVZXYCMKLQDH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1C)C)C(=O)NCCN2C=C(C=N2)C3=CC=NC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N6O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
生物活性
1,3,5-trimethyl-N-{2-[4-(pyridin-4-yl)-1H-pyrazol-1-yl]ethyl}-1H-pyrazole-4-carboxamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The compound features a complex structure that includes:
- Pyrazole and pyridine rings, which are known for their biological significance.
- Carboxamide functionality that may enhance solubility and bioavailability.
Anticancer Activity
Various studies have highlighted the anticancer potential of pyrazole derivatives. For instance, compounds similar to 1,3,5-trimethyl-N-{2-[4-(pyridin-4-yl)-1H-pyrazol-1-yl]ethyl}-1H-pyrazole-4-carboxamide have shown significant cytotoxic effects against several cancer cell lines.
- Case Study : A related pyrazole derivative demonstrated an IC50 value of 49.85 µM against A549 lung cancer cells, indicating its potential as an anticancer agent .
Anti-inflammatory Effects
The compound's structural components suggest it may exhibit anti-inflammatory properties. In vitro studies have shown that similar pyrazole compounds can inhibit pro-inflammatory cytokines such as TNF-α and IL-6.
| Compound | TNF-α Inhibition (%) | IL-6 Inhibition (%) |
|---|---|---|
| Dexamethasone | 76% (1 µM) | 86% (1 µM) |
| Pyrazole Derivative | 61–85% (10 µM) | 76–93% (10 µM) |
This data suggests that the compound could serve as a lead for developing anti-inflammatory drugs .
Antimicrobial Activity
Pyrazole derivatives have also been investigated for their antimicrobial properties. Compounds structurally related to the target compound were tested against various bacterial strains and exhibited promising results.
| Bacterial Strain | Minimum Inhibitory Concentration (µg/mL) |
|---|---|
| E. coli | 40 |
| Bacillus subtilis | 40 |
These findings indicate the potential for developing new antimicrobial agents based on this scaffold .
The biological activity of 1,3,5-trimethyl-N-{2-[4-(pyridin-4-yl)-1H-pyrazol-1-yl]ethyl}-1H-pyrazole-4-carboxamide may be attributed to several mechanisms:
常见问题
Basic: What are the recommended synthetic routes for 1,3,5-trimethyl-N-{2-[4-(pyridin-4-yl)-1H-pyrazol-1-yl]ethyl}-1H-pyrazole-4-carboxamide, and how can purity be optimized?
Answer:
The synthesis typically involves multi-step reactions, starting with functionalization of the pyrazole and pyridine moieties. Key steps include:
- Nucleophilic substitution : Reacting 1,3,5-trimethylpyrazole-4-carboxylic acid with chloroacetyl chloride to form the chloroacetamide intermediate .
- Coupling reactions : Introducing the pyridylpyrazole ethylamine sidechain via amide bond formation under anhydrous conditions, using coupling agents like EDCI/HOBt .
- Purification : Column chromatography (e.g., silica gel with gradient elution of cyclohexane/ethyl acetate) ensures >95% purity. TLC monitoring and recrystallization in ethanol further refine the product .
Critical parameters : Temperature control (<50°C), anhydrous solvents, and stoichiometric excess of the amine component improve yields .
Basic: Which spectroscopic techniques are most effective for characterizing this compound?
Answer:
- NMR spectroscopy : ¹H/¹³C NMR confirms substituent positions (e.g., pyrazole methyl groups at δ 2.1–2.5 ppm, pyridine protons at δ 8.3–8.7 ppm) .
- Mass spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]+ expected for C₂₁H₂₅N₆O: 401.2092) .
- XRD : Resolves crystal structure, confirming the carboxamide linkage geometry .
Methodological tip : Cross-validate data between techniques; e.g., compare HRMS with NMR integration ratios to detect impurities .
Basic: What preliminary biological assays are suitable for evaluating its pharmacological potential?
Answer:
- In vitro kinase inhibition : Screen against kinase panels (e.g., EGFR, VEGFR) due to pyrazole’s affinity for ATP-binding pockets .
- Cytotoxicity assays : Use MTT/PrestoBlue in cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ determination .
- Solubility/logP : Assess via shake-flask method to guide formulation .
Note : Include positive controls (e.g., staurosporine for kinase assays) and triplicate measurements for reproducibility .
Advanced: How can contradictory spectral data (e.g., unexpected NMR peaks) be resolved during characterization?
Answer:
- Step 1 : Confirm sample purity via HPLC-MS to rule out byproducts .
- Step 2 : Assign ambiguous peaks using 2D NMR (HSQC, HMBC) to trace coupling between pyridine and pyrazole protons .
- Step 3 : Compare experimental data with computational predictions (DFT-based NMR simulations) .
Example : A δ 4.2 ppm multiplet may arise from ethyl linker protons; HSQC can correlate these to adjacent carbons .
Advanced: What strategies optimize synthetic yield while minimizing side reactions?
Answer:
- Solvent selection : Use DMF or THF for amide coupling, as they stabilize transition states without competing nucleophiles .
- Catalysis : Add DMAP (4-dimethylaminopyridine) to accelerate acylation .
- Byproduct mitigation : Introduce scavengers (e.g., polymer-bound isocyanate) to trap unreacted chloroacetyl chloride .
Data-driven approach : Design-of-experiment (DoE) models can optimize temperature, solvent ratio, and reaction time .
Advanced: How can computational modeling predict its binding mode to biological targets?
Answer:
- Docking studies : Use AutoDock Vina with kinase X-ray structures (PDB: 1M17) to simulate interactions with the pyridylpyrazole moiety .
- MD simulations : Run 100-ns trajectories in GROMACS to assess stability of hydrogen bonds between the carboxamide and target residues .
- Pharmacophore mapping : Identify critical features (e.g., hydrophobic methyl groups, hydrogen-bond acceptors) using Schrödinger .
Validation : Compare predicted binding energies (ΔG) with experimental IC₅₀ values .
Advanced: What mechanistic studies elucidate its mode of action in cellular models?
Answer:
- Target engagement : Use cellular thermal shift assays (CETSA) to confirm binding to intended kinases .
- Pathway analysis : Perform RNA-seq or phosphoproteomics to identify downstream signaling effects (e.g., MAPK/ERK inhibition) .
- Resistance studies : Generate drug-resistant cell lines via chronic exposure and profile mutations via whole-exome sequencing .
Key controls : Include isoform-specific kinase inhibitors and CRISPR knockouts to validate target specificity .
Advanced: How can regioisomeric impurities be detected and quantified?
Answer:
- HPLC-MS/MS : Use a C18 column (ACN/water + 0.1% formic acid) to separate isomers based on polarity differences .
- NMR NOESY : Detect spatial proximity between pyridine and ethyl linker protons to distinguish regioisomers .
- Quantitative ¹H NMR : Integrate diagnostic peaks (e.g., pyrazole CH₃ vs. pyridine H) with internal standards (e.g., TMS) .
Example : A regioisomer with inverted pyrazole substitution shows distinct NOESY cross-peaks between methyl and pyridine protons .
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